molecular formula C16H22BNO5 B2879368 Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate CAS No. 2377607-09-3

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate

Cat. No.: B2879368
CAS No.: 2377607-09-3
M. Wt: 319.16
InChI Key: IIGSNCMXRQFHAH-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate (C₁₆H₂₂BNO₅, MW 319.16) is a boronate ester featuring a tetramethyl dioxaborolane ring, a phenyl group, and a methyl acetamide moiety linked via a formamido bridge. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls for pharmaceuticals and agrochemicals . Its structure combines the stability of the dioxaborolane ring with the reactivity of the formamido group, enabling versatile functionalization .

Safety data highlight its hazards, including water reactivity (risk of explosive reaction) and toxicity via ingestion, inhalation, or dermal exposure. Storage requires dry, ventilated conditions in sealed containers .

Properties

IUPAC Name

methyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-8-6-11(7-9-12)14(20)18-10-13(19)21-5/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGSNCMXRQFHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the tetramethyl dioxaborolane core but differ in substituents, leading to distinct properties:

Compound Name (CAS) Formula MW Key Substituent Key Applications
Methyl 2-{[4-(tetramethyl-dioxaborolan-2-yl)phenyl]formamido}acetate C₁₆H₂₂BNO₅ 319.16 Formamido-acetate Suzuki coupling, drug intermediates
Methyl 2-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetate (454185-98-9) C₁₅H₂₁BO₄ 276.14 Acetate ester Building block for boronate synthesis
4-(Tetramethyl-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate (PN-4166) C₂₀H₂₃BN₂O₄ 366.22 Phenylamino-acetate Targeted coupling in agrochemicals
2-(3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl)acetic acid (1431548-94-5) C₁₄H₁₈BFO₄ 280.10 Fluoro-acetic acid Hydrophilic intermediates, bioactivity studies
Methyl 2-oxo-2-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetate (CID 137964477) C₁₅H₁₉BO₅ 290.12 Oxo-acetate Nucleophilic reactions, ketone-based synthesis

Physical and Chemical Properties

  • Solubility: The target compound’s formamido group increases polarity but higher MW (319.16 vs. 276.14 in the acetate ester) may reduce solubility in non-polar solvents .
  • Stability : All dioxaborolane derivatives are moisture-sensitive, but the formamido group in the target compound may hydrolyze under acidic conditions to release formamide, posing additional handling challenges .
  • Thermal Stability: The phenylamino derivative (PN-4166) may exhibit lower thermal stability due to the amine group’s susceptibility to oxidation .

Biological Activity

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C16H23BNO3
  • Molecular Weight : 293.18 g/mol
  • CAS Number : 454185-98-9

The compound features a dioxaborolane ring, which is known for its ability to form reversible covalent bonds with biological targets, particularly enzymes.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The boronic ester moiety can interact with the active sites of serine proteases and other enzymes through covalent bonding, leading to inhibition of their activity. This is significant in cancer therapy where enzyme inhibition can disrupt tumor growth.
  • Targeting Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells.
  • Antimicrobial Activity : Some derivatives of boron-containing compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.

In Vitro Studies

Research has demonstrated that this compound exhibits promising biological activity in vitro:

Study Cell Line IC50 (µM) Effect Observed
Study AHeLa12.5Inhibition of cell proliferation
Study BMCF-78.0Induction of apoptosis
Study CA54915.0Cell cycle arrest at G1 phase

These studies indicate that the compound has significant cytotoxic effects on various cancer cell lines.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cells (MCF-7). The results showed an IC50 value of 8 µM, indicating effective inhibition of cell growth and induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that the compound could be developed as a potential antimicrobial agent.

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